molecular formula C12H16N2O3 B1194168 海索巴比妥 CAS No. 56-29-1

海索巴比妥

货号 B1194168
CAS 编号: 56-29-1
分子量: 236.27 g/mol
InChI 键: UYXAWHWODHRRMR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Hexobarbital synthesis involves complex chemical reactions to form its distinctive structure. The synthesis of 1′,2′-epoxides of hexobarbital and heptabarbital, leading to the formation of furopyrimidine derivatives upon base-catalyzed cyclization, exemplifies the compound's intricate synthetic routes (Bakker et al., 2010).

Molecular Structure Analysis

The molecular structure of hexobarbital, also known as hexobarbitone, has been determined with improved precision through low-temperature redetermination, revealing an infinite hydrogen-bonded chain linked by a single N—H⋯O interaction. This structure is a rare motif in barbiturate crystal packing, highlighting hexobarbital's unique molecular architecture (Nichol & Clegg, 2005).

Chemical Reactions and Properties

Hexobarbital undergoes various chemical reactions, including oxidation and hydroxylation, which are pivotal in its metabolism. The enzymatic metabolism of hexobarbital in rabbit liver homogenates involves its oxidation to yield keto-Evipal, illustrating the compound's reactive nature and the complexity of its biochemical interactions (Cooper & Brodie, 1955).

Physical Properties Analysis

Hexobarbital's physical properties, including solubility, melting point, and crystalline structure, play a crucial role in its pharmacokinetics and pharmaceutical formulation. Although specific studies detailing these physical properties were not identified, they are inferred from the compound's chemical structure and molecular interactions, as understood through its synthesis and molecular structure analyses.

Chemical Properties Analysis

The chemical properties of hexobarbital, such as reactivity with biological molecules, stereochemical aspects, and its behavior under physiological conditions, are central to its pharmacological activity and metabolism. The stereoselective metabolism of hexobarbital's enantiomers highlights the importance of its chemical properties in determining its biological effects and disposition (Furner et al., 1969).

科学研究应用

  1. 衰老中的药代动力学

    与年轻大鼠相比,老年大鼠的海索巴比妥半衰期明显更长,表明年龄会影响其代谢和清除 (Boonstra-Nieveld 和 Bezooijen,1989).

  2. 解毒酶和发育

    海索巴比妥用于测量发育中的胎儿和新生儿对药理剂的敏感性,显示出由于遗传因素导致的药物代谢率差异 (Yaffe、Krasner 和 Catz,1968).

  3. 肝脏代谢

    在兔肝匀浆液中,海索巴比妥被氧化成酮-Evipal,这是一个需要氧气和 TPNH 且位于微粒体的过程 (Cooper 和 Brodie,1955).

  4. 肝炎中的药代动力学

    急性肝炎患者的海索巴比妥清除率显着降低且半衰期延长,表明肝病会影响其代谢 (Breimer、Zilly 和 Richter,1975).

  5. 检测抑制剂成分

    海索巴比妥增强了中枢神经系统抑制剂的作用,提供了一种检测药物中抑制剂活性的方法 (Reinhard 和 Scudi,1959).

  6. 代谢中的立体选择性改变

    年龄会影响海索巴比妥的立体选择性分布,年轻和老年受试者之间的清除率存在显着差异 (Chandler、Scott 和 Blouin,1988).

  7. 中枢神经系统敏感性改变

    巴比妥治疗改变了中枢神经系统对海索巴比妥的敏感性,这是通过不同的实验方法观察到的 (Schnell、Stoll 和 Prosser,1976).

  8. 缺钙导致代谢受损

    大鼠缺钙会导致海索巴比妥作用延长,表明在这种情况下其代谢受损 (Dingell、Joiner 和 Hurwitz,1966).

  9. 急性耐受和分布

    在大鼠中研究了对海索巴比妥的急性耐受性,表明随着时间的推移,需要更高的脑浓度才能达到麻醉标准 (Bolander 和 Wahlström,1988).

  10. 昼夜波动

    海索巴比妥的药代动力学参数随给药时间而变化,表明存在昼夜影响 (Altmayer 等人,1979).

未来方向

: Capillary Electrophoresis Mass Spectrometry: Developments and Applications for Enantioselective Analysis : Rapid determination of nine barbiturates in human whole blood

属性

IUPAC Name

5-(cyclohexen-1-yl)-1,5-dimethyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-12(8-6-4-3-5-7-8)9(15)13-11(17)14(2)10(12)16/h6H,3-5,7H2,1-2H3,(H,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXAWHWODHRRMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N(C1=O)C)C2=CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023122
Record name Hexobarbital
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hexobarbital
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015444
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.51e+00 g/L
Record name Hexobarbital
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01355
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hexobarbital
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015444
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Hexobarbital binds at a distinct binding site associated with a Cl- ionopore at the GABA-A receptor, increasing the duration of time for which the Cl- ionopore is open. The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged.
Record name Hexobarbital
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01355
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Hexobarbital

CAS RN

56-29-1
Record name (±)-Hexobarbital
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexobarbital [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexobarbital
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01355
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hexobarbital
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71929
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexobarbital
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexobarbital
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.241
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEXOBARBITAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL8Z8K3P6S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Hexobarbital
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015444
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

67.00 °C. @ 760.00 mm Hg
Record name Hexobarbital
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01355
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hexobarbital
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015444
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexobarbital
Reactant of Route 2
Reactant of Route 2
Hexobarbital
Reactant of Route 3
Reactant of Route 3
Hexobarbital
Reactant of Route 4
Reactant of Route 4
Hexobarbital
Reactant of Route 5
Reactant of Route 5
Hexobarbital
Reactant of Route 6
Reactant of Route 6
Hexobarbital

Citations

For This Compound
19,100
Citations
Y Igari, Y Sugiyama, S Awazu, M Hanano - Journal of pharmacokinetics …, 1982 - Springer
… hexobarbital, phenobarbital, and thiopental, which have different distribution and disposition characteristics. Hexobarbital … the rates of entry of hexobarbital and phenobarbital into the …
Number of citations: 103 link.springer.com
M Van der Graaff, NPE Vermeulen… - Drug metabolism …, 1988 - Taylor & Francis
… or of developing ever more sophisticated applications of hexobarbital in the field of the … of compounds like hexobarbital to other drugs. Therefore, hexobarbital has been designated as a …
Number of citations: 21 www.tandfonline.com
MT Bush, WL Weller - Drug metabolism reviews, 1972 - Taylor & Francis
Hexobarbital is 1, 5-dimethyl-5 (1-cyclohexeny1) barbituric acid (HB). The structure is shown in Fig. 1. In this review, those studies in which metabolites of HB have actually been …
Number of citations: 77 www.tandfonline.com
DD Breimer, C Honhoff, W Zilly, E Richter… - … of pharmacokinetics and …, 1975 - Springer
… hexobarbital after intravenous infusion (7,8). In a separate study, we tried to correlate these findings with alterations in hexobarbital … hexobarbital sodium, a rapid rise in the hexobarbital …
Number of citations: 56 link.springer.com
DM Serrone, JM Fujimoto - Biochemical Pharmacology, 1962 - Elsevier
… between the central anticonvulsant activity and effect on hexobarbital action was found. … of hexobarbital. If the interval between administration of the compound and the hexobarbital …
Number of citations: 73 www.sciencedirect.com
G Wahlström - Life sciences, 1966 - Elsevier
… In mice nor-hexobarbital (N-demethylated hexobarbital) has a slow induotion and a long duration of action (1) which are properties similar to those found in (-)-hexobarbital in the …
Number of citations: 60 www.sciencedirect.com
N GERBER, R LYNN, R HOLCOMB… - … of Pharmacology and …, 1971 - Citeseer
MATERIALS AND METHODS. Male and female Swiss albino mice weighing between 20 and 25 g were obtamed from the following suppliers: ICR, Flow Laboratories(Dublin, Va.), CFW, …
Number of citations: 15 citeseerx.ist.psu.edu
M Roffman, H Lal - Journal of Pharmacology and Experimental …, 1974 - Citeseer
… the duration of hexobarbital narcosis, decreased the rate of in vivo hexobarbital metabolism and … sodium barbital or the body levels of hexobarbital remaining at the time of recovery from …
Number of citations: 35 citeseerx.ist.psu.edu
DD Breimer, W Zilly, E Richter - Clinical Pharmacology & …, 1975 - Wiley Online Library
… of hexobarbital were studied in 13 patients with acute hepatitis. Hexobarbital sodium was … Significant changes in hexobarbital kinetics in man by prednisolone were not observed, …
Number of citations: 75 ascpt.onlinelibrary.wiley.com
NL Benowitz, TL Nguyen, RT Jones… - Clinical …, 1980 - Wiley Online Library
… and oral hexobarbital, systemic clearance was 36% lower while bioavailability was 10% greater during CBD. Hexobarbital … Hexobarbital effects were not affected by CBD. Inhibition of …
Number of citations: 93 ascpt.onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。